molecular formula C24H21Cl2N3OS B11692039 (2E,5Z)-2-[(2,3-dichlorophenyl)imino]-5-{[1-(3,5-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-1,3-thiazolidin-4-one

(2E,5Z)-2-[(2,3-dichlorophenyl)imino]-5-{[1-(3,5-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-1,3-thiazolidin-4-one

Cat. No.: B11692039
M. Wt: 470.4 g/mol
InChI Key: VZBDZRSOKCCNIY-MTJSOVHGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (2Z,5Z)-2-[(2,3-DICHLOROPHENYL)IMINO]-5-{[1-(3,5-DIMETHYLPHENYL)-2,5-DIMETHYL-1H-PYRROL-3-YL]METHYLIDENE}-1,3-THIAZOLIDIN-4-ONE is a complex organic molecule with potential applications in various fields of science. This compound features a thiazolidinone core, which is known for its biological activity and versatility in chemical synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z,5Z)-2-[(2,3-DICHLOROPHENYL)IMINO]-5-{[1-(3,5-DIMETHYLPHENYL)-2,5-DIMETHYL-1H-PYRROL-3-YL]METHYLIDENE}-1,3-THIAZOLIDIN-4-ONE typically involves the condensation of 2,3-dichloroaniline with a suitable thiazolidinone precursor under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

For large-scale production, the synthesis can be optimized by using continuous flow reactors, which allow for better control of reaction parameters and increased yield. The use of automated systems can also enhance the efficiency and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

The compound (2Z,5Z)-2-[(2,3-DICHLOROPHENYL)IMINO]-5-{[1-(3,5-DIMETHYLPHENYL)-2,5-DIMETHYL-1H-PYRROL-3-YL]METHYLIDENE}-1,3-THIAZOLIDIN-4-ONE undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a sulfoxide or sulfone derivative, while reduction may produce a thiazolidine derivative.

Scientific Research Applications

Chemistry

In chemistry, (2Z,5Z)-2-[(2,3-DICHLOROPHENYL)IMINO]-5-{[1-(3,5-DIMETHYLPHENYL)-2,5-DIMETHYL-1H-PYRROL-3-YL]METHYLIDENE}-1,3-THIAZOLIDIN-4-ONE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.

Biology

In biological research, this compound is studied for its potential as an antimicrobial agent. Its ability to inhibit the growth of certain bacteria and fungi makes it a candidate for the development of new antibiotics.

Medicine

In medicine, the compound is being investigated for its anti-inflammatory and anticancer properties. Preliminary studies suggest that it may interfere with specific cellular pathways involved in inflammation and tumor growth.

Industry

In the industrial sector, (2Z,5Z)-2-[(2,3-DICHLOROPHENYL)IMINO]-5-{[1-(3,5-DIMETHYLPHENYL)-2,5-DIMETHYL-1H-PYRROL-3-YL]METHYLIDENE}-1,3-THIAZOLIDIN-4-ONE is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (2Z,5Z)-2-[(2,3-DICHLOROPHENYL)IMINO]-5-{[1-(3,5-DIMETHYLPHENYL)-2,5-DIMETHYL-1H-PYRROL-3-YL]METHYLIDENE}-1,3-THIAZOLIDIN-4-ONE involves its interaction with specific molecular targets. For instance, it may bind to enzymes involved in bacterial cell wall synthesis, leading to the inhibition of bacterial growth. In cancer cells, it may interfere with signaling pathways that regulate cell proliferation and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    2,3-Dichloroaniline: A precursor in the synthesis of the target compound.

    Thiazolidinone derivatives: Compounds with similar core structures but different substituents.

Uniqueness

The uniqueness of (2Z,5Z)-2-[(2,3-DICHLOROPHENYL)IMINO]-5-{[1-(3,5-DIMETHYLPHENYL)-2,5-DIMETHYL-1H-PYRROL-3-YL]METHYLIDENE}-1,3-THIAZOLIDIN-4-ONE lies in its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C24H21Cl2N3OS

Molecular Weight

470.4 g/mol

IUPAC Name

(5Z)-2-(2,3-dichlorophenyl)imino-5-[[1-(3,5-dimethylphenyl)-2,5-dimethylpyrrol-3-yl]methylidene]-1,3-thiazolidin-4-one

InChI

InChI=1S/C24H21Cl2N3OS/c1-13-8-14(2)10-18(9-13)29-15(3)11-17(16(29)4)12-21-23(30)28-24(31-21)27-20-7-5-6-19(25)22(20)26/h5-12H,1-4H3,(H,27,28,30)/b21-12-

InChI Key

VZBDZRSOKCCNIY-MTJSOVHGSA-N

Isomeric SMILES

CC1=CC(=CC(=C1)N2C(=CC(=C2C)/C=C\3/C(=O)NC(=NC4=C(C(=CC=C4)Cl)Cl)S3)C)C

Canonical SMILES

CC1=CC(=CC(=C1)N2C(=CC(=C2C)C=C3C(=O)NC(=NC4=C(C(=CC=C4)Cl)Cl)S3)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.